N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a chlorinated aromatic ring, a pyrazole ring, and a propanamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Chlorination of the Aromatic Ring: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the chlorinated aromatic compound with the pyrazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the dimethyl groups on the pyrazole ring.
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Has an additional carbon in the propanamide chain.
Uniqueness
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the chlorinated aromatic ring and the dimethyl-substituted pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10-4-5-13(16)9-14(10)17-15(20)6-7-19-12(3)8-11(2)18-19/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNAAJQPJZWQIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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